molecular formula C38H41ClN2O2 B13387222 6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride

6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride

Cat. No.: B13387222
M. Wt: 593.2 g/mol
InChI Key: VJCYHFMXCZYHEG-UHFFFAOYSA-N
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Description

This compound is a benzo[e]indolium derivative featuring a conjugated prop-2-enylidene linker between two dimethyl-substituted benzo[e]indole moieties and a hexanoic acid chain terminated with a chloride counterion. The benzoindolium core is known for optical properties, while the hexanoic acid group enhances solubility and enables bioconjugation .

Properties

Molecular Formula

C38H41ClN2O2

Molecular Weight

593.2 g/mol

IUPAC Name

6-[1,1-dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride

InChI

InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H

InChI Key

VJCYHFMXCZYHEG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below highlights structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Substituents/Core Modifications Counterion Similarity Index (Tanimoto)* Potential Applications
Target Compound C₄₀H₅₇ClN₃O₃ Dual benzo[e]indolium, prop-2-enylidene linker Cl⁻ Reference (100%) Fluorescent probes, drug delivery
6-(1,1,2-Trimethylbenzo[e]indol-3-ium-3-yl)hexanoic acid;bromide C₂₈H₃₅BrN₂O₂ Single benzo[e]indolium, shorter chain Br⁻ ~85% Surfactants, ion-pairing agents
3H-Indolium, 2-[2-[2-chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-, chloride C₃₄H₃₉Cl₂N₂ Cyclohexenyl linker, single indolium core Cl⁻ ~65% Organic dyes, photovoltaics
6-Chloro-3-(phenylmethylene)-1H-indol-2-one C₁₅H₁₀ClNO Non-ionic indolone core, benzylidene substituent N/A ~50% Enzyme inhibition

*Similarity indices estimated based on structural alignment and fingerprinting methods (e.g., MACCS or Morgan fingerprints).

Methodological Approaches for Similarity Assessment

  • Tanimoto Coefficient : Widely used for fingerprint-based similarity scoring (e.g., ~70% similarity between SAHA and aglaithioduline in HDAC inhibition studies).
  • Dice Similarity : Emphasizes shared features, useful for scaffold hopping in virtual screening.
  • Activity Cliffs: Notable exceptions where minor structural changes (e.g., counterion substitution: Cl⁻ vs. Br⁻) drastically alter biological activity or solubility.

Critical Considerations

  • Counterion Effects : Bromide analogs (e.g., ) may exhibit higher lipophilicity than chloride versions, impacting membrane permeability.
  • Synthetic Accessibility : The target compound’s conjugated linker requires multistep synthesis, whereas simpler indolone derivatives (e.g., ) are more straightforward to prepare.
  • Activity Cliffs : Subtle changes, such as substituting prop-2-enylidene with cyclohexenyl linkers, can reduce similarity indices by ~35% and abolish target binding.

Biological Activity

6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid; chloride is a complex organic compound primarily recognized for its structural attributes and biological activities. This compound belongs to the class of cyanine dyes, which are noted for their fluorescent properties and significant applications in molecular biology.

Chemical Structure and Properties

The molecular formula of this compound includes carbon, hydrogen, nitrogen, and chlorine atoms, contributing to its unique characteristics. The presence of a hexanoic acid moiety enhances its solubility in biological systems, while multiple dimethyl and trimethyl groups improve its stability and hydrophobicity.

Fluorescent Properties

Due to its structure as a cyanine dye, this compound exhibits strong binding affinity to nucleic acids (DNA and RNA), making it an effective fluorescent probe in various applications such as fluorescence microscopy and DNA staining. Its ability to intercalate with nucleic acids allows for visualization of cellular processes at the molecular level.

Antibacterial and Antifungal Properties

Research indicates that 6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid; chloride may possess antibacterial and antifungal properties. This suggests potential applications in biomedical fields where microbial resistance is a concern.

Cellular Interactions

The compound interacts with various cellular components, influencing cellular signaling pathways. Studies have shown that it can bind effectively to membrane proteins, which may alter cell signaling and contribute to its pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. For instance, the reaction may include the coupling of indole derivatives with hexanoic acid under controlled conditions to yield the desired product.

Case Studies

Several studies have explored the biological activity of cyanine dyes similar to this compound:

  • Fluorescent Imaging : A study demonstrated the use of cyanine dyes in tumor imaging through fluorescence microscopy. The compounds showed high specificity for cancer cells compared to normal cells.
  • Antimicrobial Activity : Another investigation revealed that certain cyanine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Cell Viability Assays : In vitro cytotoxicity assays have been conducted using various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that these compounds could inhibit cell proliferation effectively.

Comparative Analysis

Property6-[1,1-Dimethyl...; chlorideRelated Cyanine Dyes
Binding AffinityHighVariable
Antibacterial ActivityYesYes/No
Fluorescent EfficiencyHighModerate to High
Cellular UptakeSignificantVaries

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